Eupolauridine N-oxide

Description

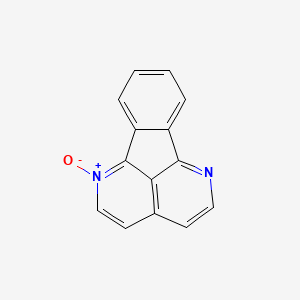

Structure

3D Structure

Properties

Molecular Formula |

C14H8N2O |

|---|---|

Molecular Weight |

220.23 g/mol |

IUPAC Name |

2-oxido-8-aza-2-azoniatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5(16),6,8,10,12,14-octaene |

InChI |

InChI=1S/C14H8N2O/c17-16-8-6-9-5-7-15-13-10-3-1-2-4-11(10)14(16)12(9)13/h1-8H |

InChI Key |

OEFOMVQWNBXRQW-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=NC=CC4=C3C2=[N+](C=C4)[O-] |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC=CC4=C3C2=[N+](C=C4)[O-] |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Sources of Eupolauridine (B1222634) N-oxide

Eupolauridine N-oxide has been isolated from plants belonging to the Annonaceae family, a large family of flowering plants found in tropical and subtropical regions.

Ambavia gerrardii (Annonaceae family)

Cleistopholis patens (Annonaceae family)

Another significant natural source of this compound is Cleistopholis patens, a tree native to West Africa. asm.orgresearchgate.netnih.gov The compound was successfully isolated from the root bark of this plant. researchgate.netnih.gov The investigation of C. patens also yielded other known alkaloids, such as eupolauridine, liriodenine (B31502), and a new compound named 3-methoxysampangine. asm.orgresearchgate.netnih.gov

Table 1: Botanical Sources of this compound

| Botanical Source | Family | Plant Part Used |

|---|---|---|

| Ambavia gerrardii | Annonaceae | Roots |

Isolation Procedures and Bioassay-Guided Fractionation Strategies

The isolation of this compound from its natural sources is a multi-step process involving initial extraction followed by advanced purification techniques, often guided by the compound's biological activity.

Extraction Techniques from Plant Material

The initial step involves extracting the crude chemical constituents from the plant material. For Ambavia gerrardii, the process began with an ethanol (B145695) (EtOH) extract of the roots. nih.gov This crude extract was then subjected to liquid-liquid partitioning. It was suspended in an aqueous methanol (B129727) solution and first extracted with hexanes. nih.gov The remaining aqueous layer was then diluted and extracted with dichloromethane (B109758) (CH2Cl2). nih.gov This partitioning separates compounds based on their polarity, with this compound concentrating in the dichloromethane fraction. nih.gov

Similarly, for Cleistopholis patens, an active ethanolic extract from the root bark was the starting point for fractionation. researchgate.netnih.gov This extract was further partitioned to isolate the compounds of interest.

Chromatographic Separation Methods

Following initial extraction and partitioning, chromatographic techniques are essential for purifying this compound from the complex mixture. In the case of isolation from A. gerrardii, the active dichloromethane fraction was subjected to C18 open column chromatography. nih.gov The final purification was achieved using high-performance liquid chromatography (HPLC), a method that allows for high-resolution separation of individual compounds. nih.govrsc.org For the isolation from C. patens, a combination of chloroform (B151607) and ethyl acetate (B1210297) extracts was used for further separation. asm.org

Bioassay-Guided Fractionation for Targeted Activity

Bioassay-guided fractionation is a key strategy used to efficiently isolate specific bioactive compounds. rsc.orgtandfonline.com This approach involves testing the biological activity of different extract fractions at each stage of separation, allowing researchers to focus on the most potent fractions and isolate the active compounds.

In the study of Ambavia gerrardii, the isolation process was guided by antiproliferative assays against the A2780 human ovarian cancer cell line. nih.govnih.gov The initial ethanol extract showed an IC50 value of 10 µg/mL. nih.gov After partitioning, the dichloromethane fraction exhibited significantly higher activity, with an IC50 value of 2.6 µg/mL, while other fractions were less active or inactive. nih.gov This potent activity guided the subsequent chromatographic separation of this fraction, ultimately leading to the isolation of this compound and other active alkaloids. nih.govnih.gov

For Cleistopholis patens, the fractionation was directed by the antifungal activity of the extracts, which led to the successful isolation of this compound and other antifungal alkaloids. asm.orgresearchgate.netnih.gov

Table 2: Summary of Isolation Methodologies

| Step | Technique | Description | Source Plant Example |

|---|---|---|---|

| Initial Extraction | Solvent Extraction | Use of ethanol to create a crude extract from plant material. | Ambavia gerrardii, Cleistopholis patens |

| Fractionation | Liquid-Liquid Partitioning | Separation of the crude extract into different fractions using solvents of varying polarity (e.g., hexanes, dichloromethane). | Ambavia gerrardii |

| Purification | Column Chromatography | Further separation of the active fraction using a solid stationary phase (e.g., C18). | Ambavia gerrardii |

| Final Isolation | High-Performance Liquid Chromatography (HPLC) | High-resolution separation to obtain the pure compound. | Ambavia gerrardii |

| Guiding Principle | Bioassay-Guided Fractionation | Using antiproliferative or antifungal activity assays to direct the separation process. | Ambavia gerrardii, Cleistopholis patens |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 3-methoxysampangine |

| 8-hydroxyeupolauridine |

| 9-methoxythis compound |

| 11-methoxysampangine |

| Eupolauridine |

| This compound |

| Liriodenine |

Co-occurrence with Analogous Naphthyridine Alkaloids

This compound is frequently isolated alongside a suite of other related naphthyridine alkaloids from the same plant sources. This co-occurrence provides valuable chemotaxonomic insights and highlights the biosynthetic relationships between these compounds.

Eupolauridine is a closely related parent compound to this compound. It has been isolated from several plant species, often in conjunction with its N-oxide derivative. nih.govmdpi.com

Table 1: Natural Occurrence and Isolation of Eupolauridine

| Plant Species | Part of Plant | Isolation Method |

| Ambavia gerrardii | Roots | Ethanol extraction followed by liquid-liquid partitioning and chromatographic separation. nih.govjst.go.jp |

| Cananga odorata | Not specified | Not detailed in the provided search results. nih.govmdpi.com |

| Cleistopholis patens | Root bark | Not detailed in the provided search results. nih.gov |

| Eupomatia laurina | Not specified | Not detailed in the provided search results. nih.govmdpi.com |

This hydroxylated analog of eupolauridine is another compound found to co-occur with this compound.

Table 2: Natural Occurrence and Isolation of 8-Hydroxyeupolauridine

| Plant Species | Part of Plant | Isolation Method |

| Ambavia gerrardii | Roots | Isolated from a dichloromethane extract using antiproliferation-guided fractionation. jst.go.jpnih.govmdpi.com |

This methoxylated and N-oxidized derivative is also found in the same plant source as this compound.

Table 3: Natural Occurrence and Isolation of 9-Methoxyeupolauridine-1-oxide

| Plant Species | Part of Plant | Isolation Method |

| Ambavia gerrardii | Roots | Isolated from a dichloromethane extract using antiproliferation-guided fractionation. jst.go.jpnih.govmdpi.com |

Sampangine (B1681430), another related alkaloid, and its derivatives are often found in the same plant extracts as this compound.

Table 4: Natural Occurrence and Isolation of Sampangine and Derivatives

| Plant Species | Part of Plant | Isolation Method |

| Ambavia gerrardii | Roots | Isolated from a dichloromethane extract using antiproliferation-guided fractionation. jst.go.jp |

| Cananga odorata | Bark | Not detailed in the provided search results. nih.gov |

| Goniothalamus species | Not specified | Not detailed in the provided search results. tandfonline.comtandfonline.comacs.org |

In some instances, a di-N-oxide derivative of eupolauridine has also been identified from the same plant sources.

Table 5: Natural Occurrence and Isolation of Eupolauridine di-N-oxide

| Plant Species | Part of Plant | Isolation Method |

| Cleistopholis patens | Not specified | Not detailed in the provided search results. scribd.com |

Chemical Synthesis and Derivatization Approaches

Total Synthesis Strategies for Eupolauridine (B1222634) N-oxide

The total synthesis of Eupolauridine N-oxide has been successfully achieved, providing unambiguous proof of its structure and a means to produce the compound for further study. nih.govresearchgate.net

The structural elucidation of naturally isolated alkaloids often requires confirmation through total synthesis. In the case of Eupolauridine and its derivatives, synthesis has been crucial. For instance, the structures of two new eupolauridine derivatives isolated from Ambavia gerrardii, 8-hydroxyeupolauridine and 9-methoxyeupolauridine 1-oxide, were proposed based on spectroscopic data, but their structures were ultimately confirmed by synthesis. nih.govacs.org This approach ensures that the assigned structure accurately represents the natural product. Similarly, the structure of Eupolauridine itself was confirmed through synthesis. publish.csiro.au

The total synthesis of this compound has been described in the scientific literature. nih.govresearchgate.net A key intermediate in the synthesis of the related diazafluoranthene alkaloid, eupolauridine, is the 4-azafluorenone alkaloid onychine. uni-muenchen.de Onychine itself was first created as an intermediate for the total synthesis of eupolauridine before it was even identified as a natural product. uni-muenchen.de

A common strategy for constructing the 4-azafluorenone core involves the acid-mediated cyclization of 2-arylnicotinates. uni-muenchen.deresearchgate.net However, this method can be challenging for certain substitution patterns. researchgate.net An alternative approach involves the tert-butyl hydroperoxide (TBHP)-mediated radical cyclization of 2-aryl-3-(hydroxymethyl)pyridines. researchgate.net The synthesis of this compound itself would typically involve the N-oxidation of the parent eupolauridine, a reaction that can also lead to the formation of the di-N-oxide. semanticscholar.org

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is aimed at investigating structure-activity relationships and discovering compounds with improved properties.

The rational design of new this compound analogues is often guided by the biological activity of known compounds. For example, this compound was found to be the most active among several eupolauridine analogues tested against the A2780 human ovarian cancer cell line and the H460 human non-small cell lung cancer cell line. nih.govacs.orgmdpi.com This finding suggests that the N-oxide functional group is important for its antiproliferative activity and provides a rationale for synthesizing other N-oxide derivatives. The design of new molecules may involve introducing different substituents onto the aromatic rings or modifying the core heterocyclic system to explore how these changes affect biological activity.

The core of Eupolauridine is a diazafluoranthene, which contains a naphthyridine system. The synthesis of substituted naphthyridine and related azafluorenone cores is well-established. Key synthetic strategies include:

Friedländer Annulation : This is a classical method for synthesizing quinolines and can be adapted for naphthyridines. It involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions : Suzuki and Heck coupling reactions are powerful tools for constructing the biaryl linkage found in the azafluorenone skeleton. These reactions can be used in tandem with intramolecular cyclization to build the final ring system from dihalogenated precursors. researchgate.net

Intramolecular Friedel-Crafts Acylation : This is a common method for the final ring closure to form the fluorenone system, typically starting from 2-arylnicotinic acids or their derivatives. uni-muenchen.de

Multi-component Reactions : Efficient and expeditious synthesis of 4-azafluorenones can be achieved through microwave-assisted multi-component reactions, for instance, by reacting an aldehyde, 1,3-indanedione, an amine, and ammonium (B1175870) acetate (B1210297). eurekaselect.com

These methods provide a versatile toolkit for creating a library of this compound analogues with diverse substitution patterns on the naphthyridine core.

Structural Characterization and Analytical Techniques

The determination of the precise chemical structure of Eupolauridine (B1222634) N-oxide relies on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and the chemical environment of its constituent atoms.

Spectroscopic Analysis for Structure Elucidation and Confirmation

Spectroscopic analysis is fundamental to the identification and structural confirmation of Eupolauridine N-oxide. Each technique offers a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: Proton NMR spectra reveal the chemical shifts and coupling constants of the hydrogen atoms within the molecule. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the ¹H NMR spectrum of this compound shows distinct signals for its aromatic protons. asm.org The effects of N-oxidation are clearly observable as changes in the chemical shift values for the protons. scribd.com Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), have been used to establish the connectivity between neighboring protons. thieme-connect.deresearchgate.net

¹³C NMR: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. The N-oxidation effect is also evident in the ¹³C NMR spectrum, influencing the chemical shifts of the carbon atoms. scribd.com Due to the limited availability of the compound from natural sources, obtaining detailed ¹³C NMR data can sometimes be challenging. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for this compound and Related Compounds

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| This compound | CDCl₃ | Aromatic protons observed | Anticipated effects of N-oxidation on chemical shifts noted | asm.orgscribd.com |

| 8-methoxyeupolauridine 1-oxide | CD₃OD | 8.65 (1H, d, J=5.8 Hz), 8.21 (1H, d, J=8.5 Hz), 8.16 (1H, d, J=7.1 Hz), 7.72 (1H, d, J=7.1 Hz), 7.65 (1H, d, J=5.8 Hz), 7.61 (1H, d, J=2.3 Hz), 7.07 (1H, dd, J=8.4, 2.4 Hz), 3.96 (3H, s) | 164.6, 159.3, 149.8, 145.6, 144.5, 141.1, 130.7, 128.4, 126.3, 125.3, 123.1, 119.3, 116.5, 111.2, 56.5 | nih.gov |

Note: Specific detailed NMR data for the parent this compound is not consistently available across the literature, hence data for a derivative is provided for illustrative purposes.

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique provides highly accurate mass measurements, allowing for the determination of the molecular formula. For this compound, HRESIMS analysis reveals a pseudomolecular ion peak [M+H]⁺ at m/z 221.1, corresponding to the molecular formula C₁₄H₉N₂O. nih.gov In some instances, the molecular ion peak [M]⁺ is observed at m/z 220. scribd.comnih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of a related compound, 9-methoxyeupolauridine 1-oxide, displays characteristic N-O stretching absorptions at 1487 and 1380 cm⁻¹. nih.gov It also shows aromatic absorptions and a C-O stretch, which help to confirm the presence of these structural features. nih.gov

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is indicative of the extent of the aromatic chromophore. The UV spectrum of this compound shows absorption maxima at λmax 245, 275 (shoulder), 284, 301 (shoulder), 333, 349, and 395 nm, suggesting an extended aromatic system. scribd.com

Challenges in Analytical Characterization of N-Oxides

The N-oxide functionality in this compound introduces specific challenges in its analytical characterization, particularly concerning its thermal stability.

Thermal Instability during Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique, but its application to thermally labile compounds like N-oxides can be problematic. nih.gov

The high temperatures employed in the GC injector port can cause the thermal degradation of this compound. nih.govsemanticscholar.org This degradation primarily involves deoxygenation, where the N-oxide is converted back to its parent alkaloid, eupolauridine. nih.govsemanticscholar.org

A study on the GC-MS analysis of annonaceous alkaloids demonstrated that when Eupolauridine mono-N-oxide was injected, the resulting chromatogram showed a peak for the intact mono-N-oxide (15%) and a significantly larger peak for the deoxygenation product, eupolauridine (85%). nih.gov Similarly, Eupolauridine di-N-oxide was found to degrade into both the mono-N-oxide (30%) and eupolauridine (65%). nih.gov This thermal instability can lead to the misidentification of the compound or an underestimation of its actual concentration in a sample. nih.govoup.com Therefore, milder analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are often preferred for the analysis of N-oxides to avoid thermal decomposition. oup.com

Deoxygenation and Degradation Product Formation

This compound is susceptible to degradation, particularly under the high-temperature conditions used in certain analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov The primary degradation pathway is deoxygenation, where the N-oxide functional group is lost. nih.govgcprohru.ac.in

Research involving a library of annonaceous alkaloids demonstrated that N-oxides are a thermally unstable chemotype. mdpi.com When Eupolauridine mono-N-oxide was subjected to GC-MS analysis with an inlet temperature of 300 °C, significant degradation was observed. nih.govmdpi.com The analysis showed that the injected sample of the mono-N-oxide resulted in a chromatogram displaying only 15% of the original compound, while the majority (85%) was the deoxygenation product, eupolauridine. nih.govmdpi.com

Similarly, Eupolauridine di-N-oxide also undergoes degradation under these conditions, breaking down into both Eupolauridine mono-N-oxide (30%) and eupolauridine (65%), with only 5% of the original di-N-oxide remaining intact. nih.govmdpi.com This tendency to lose the N-oxide function during analysis highlights a key aspect of the compound's chemical behavior. gcprohru.ac.in The formation of these degradation products is a crucial consideration during its isolation and structural elucidation. jst.go.jpnih.gov

Table 1: Degradation of Eupolauridine N-oxides during GC-MS Analysis nih.govmdpi.com

| Analyte | Degradation Product(s) | Relative Abundance of Analyte and Products in Chromatogram |

| Eupolauridine mono-N-oxide | Eupolauridine | 15% (mono-N-oxide), 85% (eupolauridine) |

| Eupolauridine di-N-oxide | Eupolauridine mono-N-oxide, Eupolauridine | 5% (di-N-oxide), 30% (mono-N-oxide), 65% (eupolauridine) |

Methodological Considerations for Accurate Identification

The thermal instability of this compound presents a significant challenge for its accurate identification. mdpi.com The propensity for deoxygenation during GC-MS analysis means that the primary observed peak may be that of its degradation product, eupolauridine, leading to potential misidentification. nih.govmdpi.com

Therefore, careful and thorough examination of the analytical data is required. mdpi.com When using GC-MS, it is essential to look for the molecular ion ([M]+) peak of the N-oxide, even if it is of low intensity compared to the base peak of the degradation product. nih.gov For Eupolauridine mono-N-oxide, a molecular ion peak is present at m/z 220, while its deoxygenated product, eupolauridine, gives a base peak at m/z 204. nih.gov Likewise, Eupolauridine di-N-oxide shows a molecular ion peak at m/z 236. nih.gov

The differentiation of these related alkaloids is possible, but it necessitates a meticulous analysis of both the chromatographic and mass spectroscopic data to distinguish the actual analyte from its degradation products. nih.govmdpi.com This careful approach is vital for the fast and secure analysis of alkaloid patterns and to avoid structural misassignments. mdpi.com

Table 2: Mass Spectrometry Data for Identification of Eupolauridine N-oxides nih.gov

| Compound | Molecular Ion Peak ([M]+) | Base Peak (from degradation) |

| Eupolauridine mono-N-oxide | m/z 220 | m/z 204 |

| Eupolauridine di-N-oxide | m/z 236 | m/z 204 |

Biological Activities and Mechanistic Investigations in Vitro Studies

Antiproliferative and Anticancer Activities in Cell Lines

Eupolauridine (B1222634) N-oxide has been evaluated for its ability to inhibit the growth of various human cancer cell lines.

Activity against Human Ovarian Cancer Cell Lines (e.g., A2780)

Eupolauridine N-oxide has demonstrated notable antiproliferative activity against the A2780 human ovarian cancer cell line. nih.govproquest.comnih.govacs.org In one study, it was the most active among the eupolauridine analogues tested, with an IC₅₀ value of 3.5 µM. nih.govproquest.com This indicates its potential as a cytotoxic agent against this type of cancer. The A2780 cell line is known to be sensitive to various drugs, and the activity of this compound in this model suggests a potential for further investigation. nih.gov

Activity against Human Non-Small-Cell Lung Cancer Cell Lines (e.g., H460)

The antiproliferative effects of this compound have also been observed against the H460 human non-small-cell lung cancer cell line. nih.govproquest.comnih.govacs.org It was the only eupolauridine analogue in one study to show activity against this cell line, with an IC₅₀ value of 1.77 µM. nih.govproquest.com This selective activity highlights its potential as a lead compound for the development of treatments for non-small-cell lung cancer.

Comparative Antiproliferative Efficacy with Related Alkaloids

When compared to other related alkaloids isolated from the same source, this compound displayed a distinct activity profile. For instance, while sampangine (B1681430) was more potent against the A2780 ovarian cancer cell line (IC₅₀ of 0.60 µM), this compound was the most effective among the eupolauridine derivatives. nih.govproquest.com In the H460 lung cancer cell line, both sampangine and 11-methoxysampangine showed strong activity (IC₅₀ values of 0.58 µM and 0.57 µM, respectively), while this compound was the only active eupolauridine analogue. nih.gov

Antiproliferative Activity of this compound and Related Alkaloids

| Compound | A2780 (Ovarian Cancer) IC₅₀ (µM) | H460 (Lung Cancer) IC₅₀ (µM) |

|---|---|---|

| This compound | 3.5 nih.govproquest.com | 1.77 nih.govproquest.com |

| Sampangine | 0.60 nih.govproquest.com | 0.58 nih.gov |

| 11-Methoxysampangine | 10.3 nih.govnih.gov | 0.57 nih.govnih.gov |

| Eupolauridine | Inactive | Inactive |

| 8-Hydroxyeupolauridine | Inactive | Inactive |

| 9-Methoxyeupolauridine 1-oxide | Low activity jst.go.jp | Low activity jst.go.jp |

Antifungal Activities

In addition to its anticancer properties, this compound has been investigated for its antifungal potential.

Efficacy against Cryptococcus neoformans

The antifungal activity of extracts containing this compound has also been noted against Cryptococcus neoformans. nih.gov This opportunistic yeast is a significant cause of fungal infections, particularly in immunocompromised individuals. The presence of this compound in active extracts suggests its potential role in combating this pathogen. nih.gov

Investigations into Molecular Mechanisms of Action

While research on the precise mechanisms of this compound is specific, the extensive investigation into its parent compound, eupolauridine, and the structurally related alkaloid liriodenine (B31502) provides significant insights into the probable pathways of action.

A primary mechanism of the antifungal action of eupolauridine is the targeting of DNA topoisomerase II. nih.govmedkoo.comresearchgate.net Research indicates that eupolauridine exerts its cell-killing activity by stabilizing the covalent complexes between topoisomerase II and DNA. nih.govresearchgate.netnih.gov This stabilization of the cleavage complex leads to DNA damage and ultimately inhibits fungal cell proliferation. medchemexpress.com The cytotoxicity of eupolauridine was observed to be more pronounced in fungal cells that overexpressed topoisomerase II, further supporting the enzyme as a major target. nih.govresearchgate.netnih.gov

Although eupolauridine can inhibit the DNA relaxation activity of fungal topoisomerase I at high concentrations, it does not function by stabilizing the topoisomerase I-DNA cleavage complex. nih.govresearchgate.netnih.govmdpi.com This mode of action is distinct from topoisomerase I inhibitors like camptothecin, which rely on cleavage complex stabilization for their cytotoxic effects. nih.govnih.gov Studies using Saccharomyces cerevisiae strains lacking the topoisomerase I enzyme found that the antifungal activity of eupolauridine was not diminished; in fact, these cells were more sensitive to the drug, suggesting that topoisomerase I is not the principal target for its antifungal action. nih.govresearchgate.netnih.gov

A significant mechanism underlying the antifungal activity of eupolauridine and the related aporphinoid alkaloid liriodenine is the disruption of mitochondrial iron-sulfur (Fe-S) cluster biosynthesis. tandfonline.comyeastgenome.org Fe-S clusters are crucial inorganic cofactors essential for a wide range of cellular functions, including the electron transport chain in mitochondria. nih.govnih.govexlibrisgroup.com Treatment of yeast cells with synthetic analogs of eupolauridine and liriodenine resulted in cellular defects that mimic deficiencies in mitochondrial Fe-S cluster synthesis. yeastgenome.org This disruption leads to an increase in mitochondrial iron levels and a decrease in the activity of Fe-S cluster-dependent enzymes. tandfonline.comyeastgenome.org This novel mechanism of action targets a cellular pathway distinct from those targeted by many clinically used antifungal drugs. yeastgenome.org

The disruption of mitochondrial Fe-S clusters by eupolauridine and liriodenine leads to a cascade of downstream effects, including the induction of significant oxidative stress. tandfonline.comyeastgenome.org The accumulation of excess iron within the mitochondria can generate reactive oxygen species (ROS) through the Fenton reaction, causing severe oxidative damage to the fungal cells. tandfonline.com Treatment with these alkaloids has been shown to increase oxidative stress levels, contributing to their cytotoxic effects. yeastgenome.orgnih.govevitachem.com This imbalance in the cellular redox state is a key component of their antifungal mechanism. yeastgenome.orgresearchgate.net

The mitochondrial dysfunction caused by eupolauridine and liriodenine has a direct impact on fungal virulence. tandfonline.comfrontiersin.org Mitochondria are central to the regulation of fungal pathogenesis, influencing processes such as morphological transitions (e.g., hyphal formation), stress adaptation, and biofilm formation, all of which are critical for virulence. nih.gov By disrupting Fe-S cluster synthesis and inducing oxidative stress, these alkaloids impair mitochondrial function. tandfonline.comyeastgenome.org This impairment has been shown to reduce the virulence of pathogenic fungi like Candida albicans. tandfonline.com For instance, damage to the Fe-S cluster assembly system has been linked to a significant loss of infectivity in mouse models. tandfonline.com

Table 2: Summary of Mechanistic Findings

| Mechanism | Compound(s) | Key Findings |

|---|---|---|

| Topoisomerase II Targeting | Eupolauridine | Stabilizes the enzyme-DNA cleavage complex, leading to DNA damage. nih.govresearchgate.netnih.gov |

| Topoisomerase I Interaction | Eupolauridine | Inhibits DNA relaxation but does not stabilize the cleavage complex. nih.govnih.govmdpi.com |

| Fe-S Cluster Disruption | Eupolauridine, Liriodenine | Perturbs mitochondrial Fe-S cluster biosynthesis, leading to increased mitochondrial iron. tandfonline.comyeastgenome.org |

| Oxidative Stress Induction | Eupolauridine, Liriodenine | Increases reactive oxygen species (ROS) as a consequence of mitochondrial dysfunction. tandfonline.comyeastgenome.org |

| Virulence Reduction | Eupolauridine, Liriodenine | Impaired mitochondrial function leads to decreased fungal virulence. tandfonline.comnih.gov |

Structure Activity Relationship Sar Studies

Influence of N-Oxidation on Biological Activity

The introduction of an N-oxide functional group to the eupolauridine (B1222634) scaffold has a discernible impact on its biological profile. Generally, N-oxidation tends to decrease the antifungal potency compared to the parent compound, eupolauridine.

Research has described the total syntheses of Eupolauridine N-oxide and Eupolauridine-di-N-oxide. researchgate.net When tested for their anticandidal activity, both N-oxide derivatives were found to be less active than eupolauridine itself. researchgate.net This suggests that the nitrogen atom on the quinoline (B57606) moiety plays a role in the compound's interaction with its biological target, and its oxidation is detrimental to this activity.

Further studies have highlighted that while eupolauridine demonstrates growth-inhibitory activity against Candida albicans, the response of C. albicans topoisomerase I to eupolauridine is more significant than that of the human enzyme, suggesting a degree of selectivity. nih.gov The N-oxide derivative, however, shows this diminished activity. researchgate.net

Effects of Substituents on the this compound Scaffold

The substitution pattern on the this compound core structure significantly influences its biological activity. Modifications at various positions of the aromatic rings can either enhance or reduce its cytotoxic and antifungal effects.

A study involving the isolation of alkaloids from Ambavia gerrardii identified 9-methoxyeupolauridine-N-oxide. researchgate.net This compound, when tested against the H460 human non-small-cell lung cancer cell line, displayed low activity. researchgate.net This is in contrast to other related alkaloids isolated in the same study, which showed potent activity, suggesting that the methoxy (B1213986) group at the 9-position on the N-oxide scaffold is not favorable for cytotoxicity. researchgate.net

The following table summarizes the activity of a substituted this compound derivative:

| Compound | Substituent | Cell Line | Activity |

| 9-methoxyeupolauridine-N-oxide | 9-Methoxy | H460 (human non-small-cell lung cancer) | Low Activity |

This finding underscores the importance of the substitution pattern in modulating the biological effects of the this compound scaffold.

Comparative SAR Analysis with Eupolauridine and Other Naphthyridine Analogues

Comparative analyses of this compound with its parent compound, eupolauridine, and other related naphthyridine alkaloids reveal important structural determinants for their biological activities.

As previously mentioned, the primary observation is that N-oxidation of eupolauridine to this compound and Eupolauridine-di-N-oxide leads to a reduction in anticandidal activity. researchgate.net This indicates that the unoxidized nitrogen is a key feature for its antifungal action. Eupolauridine has been shown to inhibit the growth of Candida albicans, and it is suggested that this action may be through the stabilization of the cleavage complex formed by the C. albicans topoisomerase. nih.gov

Eupolauridine has been found to be active against a range of fungal pathogens, including Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus, Aspergillus flavus, and Trichophyton mentagrophytes. nih.gov While this compound also possesses antifungal properties, it is generally less potent. researchgate.netpsu.edu

Studies on eupolauridine have indicated that its primary target for fungal cell killing is likely DNA topoisomerase II, rather than topoisomerase I. nih.govnih.gov The antifungal activity of eupolauridine was more pronounced in cells that overexpressed topoisomerase II, and in vitro assays confirmed that it stabilized topoisomerase II covalent complexes. nih.govnih.gov This detailed mechanistic understanding of the parent compound provides a crucial baseline for evaluating the effects of N-oxidation and other structural modifications.

The following table provides a comparative overview of the antifungal activity:

| Compound | Modification | Antifungal Activity |

| Eupolauridine | Parent Compound | Active |

| This compound | N-Oxidation | Lower activity than Eupolauridine |

| Eupolauridine-di-N-oxide | Di-N-Oxidation | Lower activity than Eupolauridine |

These comparisons highlight that the core azafluorene (B8703113) structure is essential, but modifications like N-oxidation can significantly modulate the potency of these compounds.

Computational and Molecular Modeling Approaches in SAR

Computational and molecular modeling techniques are increasingly being used to understand the structure-activity relationships of antifungal and anticancer agents at a molecular level. For this compound and its analogs, these methods can help in elucidating their mechanism of action and in designing novel, more potent derivatives.

While specific computational studies focusing exclusively on this compound are not extensively detailed in the provided results, the broader context of related compounds suggests the utility of these approaches. For instance, molecular docking studies have been employed for other antifungal derivatives to provide valuable data for designing and synthesizing new agents. researchgate.net Such studies often involve docking the compounds into the active sites of potential fungal target enzymes.

For related antifungal compounds, molecular modeling and docking have been used to investigate interactions with targets such as sterol 14α-demethylase (CYP51), topoisomerase II, and N-myristoyltransferase (NMT). researchgate.net These studies help in understanding the structural and electronic factors important for ligand recognition and antifungal effectiveness. researchgate.net

Given that eupolauridine is known to target DNA topoisomerase II, molecular docking of this compound into the active site of this enzyme could provide insights into why its activity is diminished compared to the parent compound. nih.govmdpi.com Such computational analyses could reveal differences in binding affinity and interaction patterns arising from the presence of the N-oxide group. These in silico approaches are valuable tools for rational drug design, allowing for the prediction of biological activity and the prioritization of synthetic efforts towards more promising analogues.

Future Research Directions and Potential Applications

Elucidation of Comprehensive Molecular Targets and Pathways

Future investigations should prioritize the comprehensive identification of the molecular targets and signaling pathways modulated by Eupolauridine (B1222634) N-oxide. While studies on the parent compound, eupolauridine, have pointed towards DNA topoisomerases as a primary target, the precise interactions and downstream effects of the N-oxide derivative are yet to be fully elucidated.

Research on eupolauridine has demonstrated its ability to inhibit fungal DNA topoisomerase I and to stabilize the covalent complexes of DNA topoisomerase II, suggesting a dual-targeting mechanism. nih.govresearchgate.net Studies have shown that eupolauridine completely inhibits the DNA relaxation activity of purified fungal topoisomerase I at a concentration of 50 µg/ml. nih.govresearchgate.net However, unlike the well-known topoisomerase I inhibitor camptothecin, eupolauridine does not stabilize the cleavage complex of either human or fungal topoisomerase I. nih.govresearchgate.net Interestingly, fungal cells lacking topoisomerase I showed increased sensitivity to eupolauridine, and its cell-killing activity was more pronounced in cells overexpressing topoisomerase II. nih.gov In vitro assays confirmed that eupolauridine stabilizes topoisomerase II covalent complexes, indicating that DNA topoisomerase II is a major target for its antifungal activity. nih.gov

Future studies on Eupolauridine N-oxide should therefore investigate:

Direct Binding and Inhibition: Quantitative binding assays and enzymatic assays with purified human and pathogenic microbial topoisomerase I and II isoforms are needed to determine the specific binding affinity and inhibitory constants (IC50) of this compound.

Stabilization of Cleavage Complexes: Advanced biochemical assays should be employed to ascertain whether this compound, like its parent compound, stabilizes the DNA-topoisomerase cleavage complex, a hallmark of many topoisomerase-targeting drugs.

Identification of Novel Targets: Unbiased screening approaches, such as affinity chromatography-mass spectrometry and cellular thermal shift assays (CETSA), could reveal additional, previously unknown protein targets of this compound, broadening our understanding of its mechanism of action.

Development of New Synthetic Strategies for Improved Analogues

The development of novel and efficient synthetic strategies is crucial for producing a diverse library of this compound analogues with improved potency, selectivity, and pharmacokinetic properties. While the synthesis of eupolauridine analogues has been explored, the specific synthesis of N-oxide derivatives presents unique challenges and opportunities.

One study detailed the synthesis of new alkyl and benzyl (B1604629) naphthyridinium/pyridinium analogues of eupolauridine as potential antifungal agents. nih.gov This highlights the feasibility of modifying the core structure to enhance biological activity. Future synthetic efforts should focus on:

Regioselective N-oxidation: Developing synthetic methods that allow for the precise and controlled oxidation of the nitrogen atom in the naphthyridine core to yield this compound and its isomers.

Diversity-Oriented Synthesis: Implementing combinatorial chemistry and diversity-oriented synthesis approaches to generate a wide array of analogues with modifications at various positions of the indenonaphthyridine scaffold.

Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and evaluating new analogues to establish clear SARs, guiding the design of more potent and target-selective compounds.

Exploration of Biosynthetic Pathways of Naphthyridine Alkaloids

Understanding the biosynthetic pathways of naphthyridine alkaloids, including this compound, in their native plant sources is fundamental for their sustainable production and for engineering their biosynthesis in microbial hosts. While the biosynthesis of some alkaloid classes, such as benzylisoquinoline and monoterpene indole (B1671886) alkaloids, has been extensively studied, the pathways leading to indenonaphthyridine alkaloids remain largely uncharacterized. nih.govimperial.ac.uknih.gov

Future research in this area should involve:

Identification of Precursor Molecules: Using labeled precursor feeding studies in the source organisms to identify the primary metabolic building blocks of the eupolauridine scaffold.

Discovery and Characterization of Biosynthetic Genes: Employing transcriptomic and genomic approaches to identify and functionally characterize the enzymes responsible for the key steps in the biosynthetic pathway, including the formation of the indenonaphthyridine core and the final N-oxidation step.

Heterologous Expression and Pathway Reconstruction: Reconstructing the biosynthetic pathway in a heterologous host, such as Saccharomyces cerevisiae or Escherichia coli, to enable sustainable production and to facilitate the engineered biosynthesis of novel analogues. nih.gov

Advanced in vitro and in vivo Biological Characterization (excluding human clinical trials)

Comprehensive preclinical evaluation of this compound and its promising analogues is essential to profile their biological activities beyond initial screening. This should encompass a broad range of in vitro and in vivo models.

In vitro studies should extend beyond basic cytotoxicity assays. For instance, studies on other N-oxide-containing compounds have investigated their effects on the release of nitric oxide (NO) and their anti-inflammatory properties by measuring levels of pro-inflammatory cytokines like IL-1β and TNF-α. nih.gov Similar detailed mechanistic studies should be performed for this compound. The antifungal activity of eupolauridine has been evaluated against a panel of pathogenic fungi, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. nih.govnih.gov Similar comprehensive antifungal profiling is necessary for the N-oxide derivative.

In vivo studies in relevant animal models are critical to assess the efficacy and pharmacokinetic properties of new compounds. For example, in vivo studies of other novel N-oxide derivatives have been conducted in mouse models of bacterial infection and leishmaniasis to evaluate their therapeutic potential. plos.orgnih.gov Future research on this compound should include:

Animal Models of Fungal Infections: Evaluating the efficacy of this compound in established murine models of systemic and localized fungal infections caused by clinically relevant pathogens.

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in animal models to assess its bioavailability and in vivo stability.

Preliminary Toxicology Studies: Conducting acute and sub-chronic toxicity studies in rodents to establish a preliminary safety profile.

Integration of Omics Technologies in Mechanistic Studies

The integration of "omics" technologies, such as transcriptomics, proteomics, and metabolomics, can provide a systems-level understanding of the cellular response to this compound treatment. This approach can help to identify key signaling pathways, compensatory mechanisms, and potential biomarkers of drug response.

A study on the alkaloid production in Lycoris aurea utilized a multi-omics approach to identify differentially expressed genes and metabolites involved in alkaloid biosynthesis. researchgate.net A similar strategy could be applied to the plant sources of eupolauridine to elucidate its biosynthesis. Furthermore, applying these technologies to pathogenic cells treated with this compound could:

Reveal Global Transcriptional and Proteomic Changes: RNA-sequencing and quantitative proteomics can identify genes and proteins whose expression levels are significantly altered upon drug exposure, providing clues about the compound's mechanism of action and potential off-target effects.

Identify Metabolic Reprogramming: Metabolomic analysis can uncover changes in cellular metabolism induced by the compound, which may be critical for its biological activity.

Construct Drug-Response Networks: Integrating multi-omics data can help to build comprehensive models of the cellular networks perturbed by this compound, leading to a more holistic understanding of its effects.

By pursuing these future research directions, the scientific community can systematically unravel the therapeutic potential of this compound, paving the way for the development of novel therapeutic agents for a range of diseases.

Q & A

Basic Question

- HRESIMS : Determines molecular formulas (e.g., C₁₅H₁₁N₂O₂ for 9-methoxythis compound, m/z 251.0811 [M+H]⁺) .

- ¹H/¹³C NMR : Identifies aromatic coupling patterns and substituent effects (e.g., δH 8.58 for H-5 in 9-methoxythis compound) .

- HMBC Correlations : Resolves ambiguities in N-oxide positioning by linking protons to carbons (e.g., H-5 and H-7 to C-6a in 9-methoxythis compound) .

- IR Spectroscopy : Detects N-O stretches (~1487–1380 cm⁻¹) and aromatic vibrations .

How should researchers design experiments to evaluate the antiproliferative activity of this compound?

Advanced Question

- Cell Line Selection : Use cancer models like A2780 (ovarian) and H460 (lung) to assess IC₅₀ values .

- Dose-Response Assays : Test concentrations in triplicate (e.g., 0.1–100 µM) using MTT or SRB assays.

- Controls : Include positive controls (e.g., cisplatin) and vehicle-treated cells.

- Data Interpretation : Compare activity across derivatives (e.g., this compound IC₅₀ = 1.77 µM in H460 vs. 10.3 µM for 11-methoxysampangine) .

Advanced Question

- Methodological Scrutiny : Compare assay conditions (e.g., incubation time, cell passage number) .

- Structural Validation : Reconfirm compound identity via NMR/HMBC to rule out isomer contamination .

- Meta-Analysis : Aggregate data from multiple models (e.g., A2780 vs. H460) to identify cell-specific effects .

- Statistical Rigor : Use ANOVA or t-tests with Bonferroni correction for multi-group comparisons .

What methods assess the stability of this compound under experimental conditions?

Advanced Question

- pH Stability Studies : Incubate compound in buffers (pH 3–10) and monitor degradation via HPLC .

- Thermal Analysis : Use TGA/DSC to determine decomposition temperatures .

- Light Sensitivity : Expose to UV-Vis light and track spectral changes (e.g., λmax shifts) .

- Long-Term Storage : Store at -20°C, 4°C, and RT; assess purity monthly via LC-MS .

How is the mutagenic potential of this compound evaluated in vitro?

Advanced Question

- Ames Test : Use Salmonella typhimurium strains (TA98, TA100) with/without metabolic activation (S9 mix) .

- Dose Range : Test 0.1–500 µg/plate; include positive controls (e.g., 2-AA, 4-NQO).

- Data Analysis : Compare revertant colonies to vehicle controls; calculate fold-increase .

What guidelines ensure reproducibility in synthesizing this compound?

Basic Question

- Detailed Protocols : Document reaction stoichiometry (e.g., 1:1 mCPBA ratio) and purification steps (e.g., silica column, MeOH/CH₂Cl₂ eluent) .

- Supplementary Data : Provide ¹³C NMR, HMBC, and HRESIMS in supporting information .

- Batch Records : Note lot numbers of reagents and storage conditions .

What statistical approaches are recommended for analyzing dose-response data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.